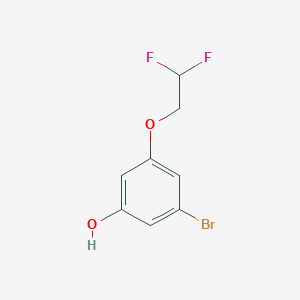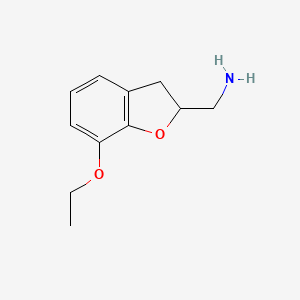
(7-Ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethoxy group at the 7th position and a methanamine group at the 2nd position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group on the benzofuran ring is reacted with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (7-Ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine
- (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Uniqueness
(7-Ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(7-ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-8-6-9(7-12)14-11(8)10/h3-5,9H,2,6-7,12H2,1H3 |
InChI Key |
ZFVMLUXLKOIHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


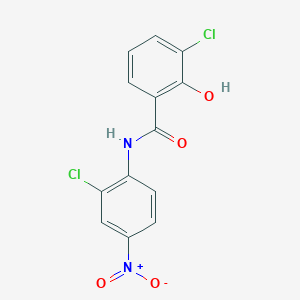
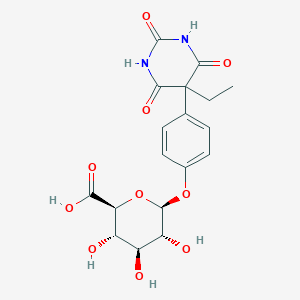
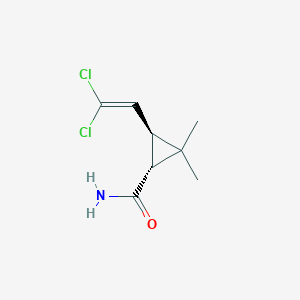
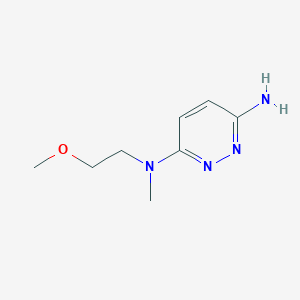
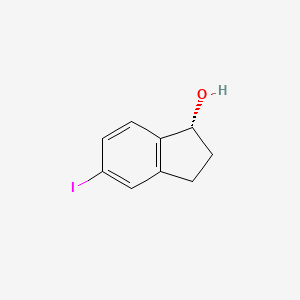
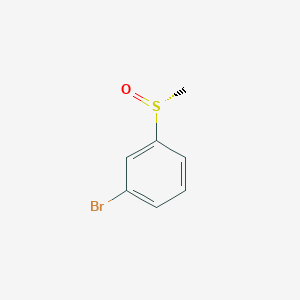
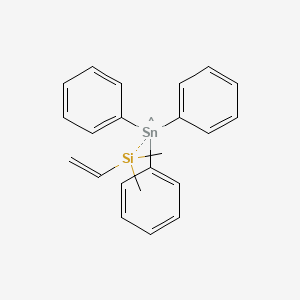
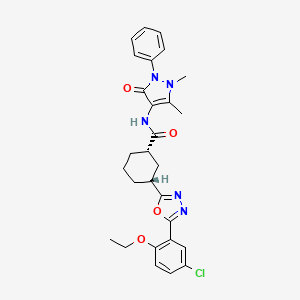
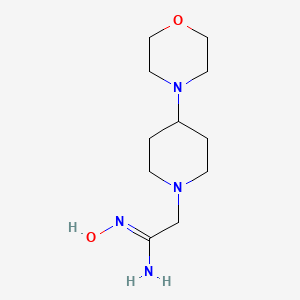



![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
